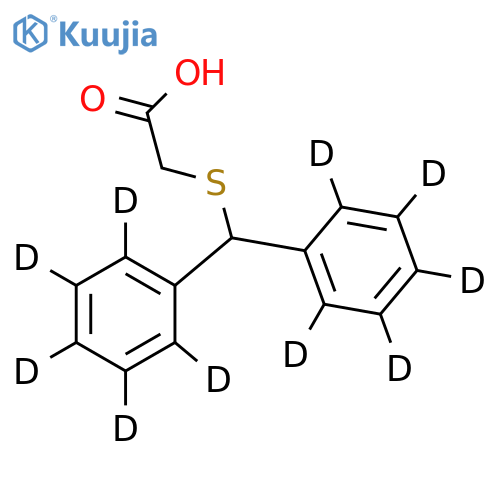Cas no 1216659-66-3 (2-(Diphenylmethyl)thioacetic Acid-d10)

1216659-66-3 structure
商品名:2-(Diphenylmethyl)thioacetic Acid-d10
CAS番号:1216659-66-3
MF:C15H14O2S
メガワット:268.397079944611
CID:4552101
2-(Diphenylmethyl)thioacetic Acid-d10 化学的及び物理的性質
名前と識別子
-
- 2-[(Diphenylmethyl)thio]acetic Acid-d10
- 2-(Diphenylmethyl)thioacetic Acid-d10
-
- インチ: 1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
- InChIKey: HTHFEDOFDBZPRX-LHNTUAQVSA-N
- ほほえんだ: C(O)(=O)CSC(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H]
2-(Diphenylmethyl)thioacetic Acid-d10 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | D491832-5mg |
2-[(Diphenylmethyl)thio]acetic Acid-d10 |
1216659-66-3 | 5mg |
¥1320.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D491832-50mg |
2-[(Diphenylmethyl)thio]acetic Acid-d10 |
1216659-66-3 | 50mg |
¥10560.00 | 2023-09-15 | ||
| TRC | D491832-5mg |
2-[(Diphenylmethyl)thio]acetic Acid-d10 |
1216659-66-3 | 5mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D491832-50mg |
2-[(Diphenylmethyl)thio]acetic Acid-d10 |
1216659-66-3 | 50mg |
$ 1183.00 | 2023-09-07 |
2-(Diphenylmethyl)thioacetic Acid-d10 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1216659-66-3 (2-(Diphenylmethyl)thioacetic Acid-d10) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量